molecular formula C7H10N2O3S B12110540 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester CAS No. 137017-78-8

4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester

Cat. No.: B12110540
CAS No.: 137017-78-8
M. Wt: 202.23 g/mol
InChI Key: ATPLUPODSDFKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester: is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring fused with an acetic acid moiety and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloacetic acid derivatives, followed by cyclization to form the thiazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound reduces the production of nitric oxide, a key mediator of inflammation and oxidative stress . This inhibition leads to decreased oxidative and nitrosative stress, thereby protecting cells from damage .

Comparison with Similar Compounds

Uniqueness: 4H-1,3-Thiazine-5-acetic acid, 2-amino-5,6-dihydro-4-oxo-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase and protect against radiation-induced damage sets it apart from other thiazine derivatives .

Properties

CAS No.

137017-78-8

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 2-(2-imino-4-oxo-1,3-thiazinan-5-yl)acetate

InChI

InChI=1S/C7H10N2O3S/c1-12-5(10)2-4-3-13-7(8)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,11)

InChI Key

ATPLUPODSDFKNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSC(=N)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.